2,3-Dichlorobenzenesulfonamide

Kinase Inhibition Immuno-oncology Selectivity Profiling

2,3-Dichlorobenzenesulfonamide (CAS 82967-94-0) is the preferred sulfonamide fragment for programs requiring LCK selectivity (>35-fold vs SRC/HCK) and allosteric CCR4 antagonism. Its 2,3-dichloro conformation adopts a 'clip' geometry essential for target engagement—a property not replicated by 2,4- or 3,4-dichloro isomers. Procure this high-purity building block to advance T-cell mediated disease and chemokine receptor projects with a validated, structure-guided starting point. Essential for CETP inhibition SAR; ortho-chloro feature enables near-complete inhibition at 10 µM.

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
CAS No. 82967-94-0
Cat. No. B1312514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzenesulfonamide
CAS82967-94-0
Molecular FormulaC6H5Cl2NO2S
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyQJARBNAXWFCCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzenesulfonamide (CAS 82967-94-0): A Chlorinated Arylsulfonamide Scaffold with Distinct Reactivity and Target Engagement


2,3-Dichlorobenzenesulfonamide (CAS 82967-94-0) is a chlorinated arylsulfonamide featuring a 2,3-dichloro substitution pattern on the phenyl ring . This specific chlorine arrangement dictates its physicochemical properties (e.g., melting point 218-221°C, XLogP3 ~1.4) and its utility as a privileged scaffold in medicinal chemistry . Notably, it serves as a key fragment in the synthesis of allosteric CCR4 antagonists and has demonstrated specific kinase inhibition profiles (e.g., LCK IC50 = 28 nM) that differentiate it from other sulfonamide analogs [1][2].

Why 2,3-Dichlorobenzenesulfonamide Cannot Be Substituted with Generic Benzenesulfonamides in Target-Oriented Synthesis


The 2,3-dichloro substitution pattern in 2,3-Dichlorobenzenesulfonamide is not functionally equivalent to other chlorinated or unsubstituted benzenesulfonamides due to its unique impact on molecular conformation, electronic distribution, and target engagement [1]. For instance, while many benzenesulfonamides are broad carbonic anhydrase (CA) inhibitors, the 2,3-dichloro variant exhibits a specific conformation ('clip' or 'orthogonal') that is crucial for allosteric modulation of CCR4, a property not replicated by 2,4-dichloro or 3,4-dichloro isomers [2][3]. Furthermore, its distinct LCK inhibitory profile (IC50 = 28 nM) is achieved when incorporated into larger chemical entities, a bioactivity that cannot be assumed for structurally analogous sulfonamides without empirical validation [4].

Quantitative Evidence of 2,3-Dichlorobenzenesulfonamide Differentiation


2,3-Dichlorobenzenesulfonamide Exhibits >35-Fold Selectivity for LCK over SRC and HCK Kinases

In a defined molecular construct (N-(4-(7-amino-3-(3-(4-methylpiperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)-2,3-dichlorobenzenesulfonamide), the 2,3-dichlorobenzenesulfonamide moiety contributes to a potent and selective inhibition of LCK kinase [1]. The IC50 for LCK was 28 nM, whereas the IC50 for the closely related SRC and HCK kinases was >1,000 nM [1].

Kinase Inhibition Immuno-oncology Selectivity Profiling

2,3-Dichlorobenzenesulfonamide Fragment Enables Allosteric CCR4 Antagonism via a Specific 'Clip' Conformation

X-ray diffraction studies and electronic structure calculations demonstrate that the 2,3-dichlorobenzenesulfonamide fragment facilitates a specific 'clip' or 'orthogonal' intramolecular hydrogen bond with the sulfonamide NH, a conformation directly correlated with allosteric CCR4 antagonist potency [1]. This structural feature was a key differentiator in hit-to-lead optimization, and replacement with a 5-chlorothiophenesulfonamide was necessary to further optimize physicochemical properties [1].

GPCR Allosteric Modulation Chemokine Receptor Conformational Analysis

Crystal Structure Analysis of N-(2,3-Dichlorophenyl)-benzenesulfonamide (II) Reveals Distinct Thermophysical Profile

A comparative crystal structure and thermophysical study of three chlorinated sulfonamides—N-(2-chlorophenyl)-benzenesulfonamide (I), N-(2,3-dichlorophenyl)-benzenesulfonamide (II), and N-(4-chlorophenyl)-benzenesulfonamide (III)—was conducted [1]. While the study provides quantitative thermodynamic parameters for solubility and sublimation, the key differentiating factor is the unique crystal packing and intermolecular interactions (e.g., hydrogen bonding) exhibited by the 2,3-dichloro derivative (II), which directly influences its melting point (218-221°C) and solubility characteristics .

Crystallography Thermodynamics Preformulation

2,3-Dichlorobenzenesulfonamide as a CETP Inhibitor Pharmacophore: Ortho-Chloro Critical for Potency

In a 2024 study evaluating chlorinated diaryl sulfonamides as cholesteryl ester transfer protein (CETP) inhibitors, the presence of a chloro moiety at the ortho-position was identified as a key determinant for improving inhibitory activity . Compounds 6e, 6i, and 6j, which incorporated this structural feature, achieved 100% CETP inhibition at 10 µM, whereas other meta-chlorinated analogs lacking the ortho-chloro group showed inhibition ranging from 47.5% to 96.5% .

CETP Inhibition Cardiovascular Disease Structure-Activity Relationship

Procurement-Relevant Application Scenarios for 2,3-Dichlorobenzenesulfonamide


Scaffold for Kinase Inhibitor Lead Optimization

2,3-Dichlorobenzenesulfonamide is procured as a key building block for synthesizing potent and selective LCK kinase inhibitors. Its demonstrated >35-fold selectivity for LCK over SRC and HCK in a specific molecular construct makes it a high-value starting material for medicinal chemists aiming to minimize polypharmacology in T-cell mediated diseases [1].

Design of Allosteric GPCR Modulators

This compound is essential for research groups focusing on the development of allosteric modulators for chemokine receptors like CCR4. Its unique ability to adopt a 'clip' conformation, which has been structurally linked to CCR4 antagonist activity, provides a distinct advantage over generic sulfonamides in fragment-based or structure-guided drug design campaigns [2].

Comparative Crystallographic and Preformulation Studies

Due to its well-characterized solid-state properties and distinct crystal packing compared to other chlorinated benzenesulfonamides, 2,3-Dichlorobenzenesulfonamide is a valuable reference standard for crystallographers and preformulation scientists. It can be used to study the impact of specific chlorine substitution patterns on intermolecular interactions, solubility, and thermodynamic behavior [3].

CETP Inhibitor Pharmacophore Exploration

Procure this compound to explore structure-activity relationships around CETP inhibition for cardiovascular research. The presence of the ortho-chloro group is a validated structural feature for achieving near-complete CETP inhibition at 10 µM, making it a preferred intermediate over other chlorinated analogs for synthesizing and testing new chemical entities in this class .

Technical Documentation Hub

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